Seleninic acid
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Description
Seleninic acid is a selenium oxoacid.
Scientific Research Applications
Synthesis and Activity
Seleninic acid derivatives, synthesized by combining a hydrophilic this compound head group with a hydrophobic tail, exhibit significant activity against cellular membranes and pathogenic microbes. These compounds demonstrate pronounced activity compared to simple surfactants, effectively targeting cellular proteins crucial for maintaining the cellular thiolstat (Du et al., 2014).
Interaction with Biological Systems
This compound's role in inhibiting protein tyrosine phosphatases is notable. It forms a covalent selenosulfide linkage with the active site cysteine sulfhydryl, elucidated through studies involving synthetic models, kinetic, mass spectrometric, and crystallographic characterization (Abdo et al., 2008). Similarly, seleninic acids have been synthesized to interact with biological nucleophilic groups found in proteins and enzyme active sites (Abdo & Knapp, 2008).
Antioxidant Properties and Cancer Research
This compound is researched for its potential in cancer prevention and treatment. Its modulation of p53, a protein critical in regulating cell cycle and apoptosis, through redox regulation and phosphorylation, has been observed in various selenium compounds, including methyl-seleninic acid (Smith et al., 2004).
Application in Plant Biology
This compound's role in ameliorating abiotic stress in plants, such as salinity, has been studied. Selenium, including forms like this compound, enhances plant growth and productivity under stressful conditions by modulating antioxidant activity and osmoprotectants (Semida et al., 2021).
Mechanistic Insights and Molecular Interactions
The interaction mechanisms of this compound with biological molecules, such as thiol reduction mechanisms and the formation of selenurane and seleninyl sulfide intermediates, have been explored. These studies provide insights into the biochemical pathways and potential therapeutic applications of this compound (Bayse, 2010).
Properties
Molecular Formula |
H2O2Se |
---|---|
Molecular Weight |
112.99 g/mol |
InChI |
InChI=1S/H2O2Se/c1-3-2/h3H,(H,1,2) |
InChI Key |
FLKWPETUFDRUCE-UHFFFAOYSA-N |
SMILES |
O[SeH]=O |
Canonical SMILES |
O[SeH]=O |
Synonyms |
seleninic acid |
Origin of Product |
United States |
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